molecular formula C22H18N2O2 B11644574 N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B11644574
M. Wt: 342.4 g/mol
InChI Key: BTKHRUWJPIWACR-UHFFFAOYSA-N
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Description

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a benzamide derivative featuring a methyl-substituted benzoxazole ring attached to a phenyl moiety. This compound’s structure combines a benzamide group with a 5-methyl-1,3-benzoxazol-2-yl substituent, which may confer unique electronic and steric properties.

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H18N2O2/c1-14-11-12-20-19(13-14)24-22(26-20)17-9-6-10-18(15(17)2)23-21(25)16-7-4-3-5-8-16/h3-13H,1-2H3,(H,23,25)

InChI Key

BTKHRUWJPIWACR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts. The reaction conditions often involve refluxing in solvents such as 1,4-dioxane .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives, including this compound, often utilize large-scale batch or continuous flow reactors. These methods aim to optimize yield and purity while minimizing environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Properties

Research indicates that benzamide derivatives, including N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, exhibit significant anticancer activity. A study highlighted the effectiveness of related compounds against various cancer cell lines, showcasing their potential as anticancer agents due to their ability to inhibit cell proliferation.

Case Study :
In a comparative analysis, derivatives with similar structural characteristics were tested for their cytotoxic effects against human colorectal carcinoma cell lines (HCT116). The results demonstrated that certain compounds exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating enhanced potency against cancer cells .

Antimicrobial Activity

Benzamide derivatives have shown promise in antimicrobial applications. The compound's structure allows it to interact with bacterial and fungal targets effectively.

Findings :
A study on related compounds assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that specific derivatives had minimal inhibitory concentrations (MIC) in the low micromolar range, suggesting strong antimicrobial properties .

Antiparasitic Potential

There is emerging interest in the antiparasitic properties of benzamide derivatives. Compounds structurally similar to this compound have been evaluated for their effectiveness against protozoan parasites.

Research Insights :
Studies have shown that certain derivatives can inhibit the growth of protozoan parasites, making them candidates for further investigation as potential treatments for parasitic infections .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have focused on improving yield and selectivity through innovative synthetic pathways.

Synthetic Pathway Overview

  • Starting Materials : Utilize 2-amino phenols as precursors.
  • Reagents and Conditions : Employ coupling reactions under controlled conditions to form the desired benzamide structure.
  • Characterization Techniques : Use IR, NMR, and mass spectrometry for structural confirmation.

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • Chloro-Substituted Analog :
    N-[2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide () replaces the methyl group at the phenyl 2-position with chlorine. This substitution increases molecular weight (376.84 vs. 348.42) and may enhance electrophilic interactions in biological systems. Chlorine’s electron-withdrawing effect could improve binding affinity to hydrophobic pockets .

  • Fluoro-Substituted Analog :
    2-Fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-benzooxazol-2-yl)-phenyl]-benzamide () introduces a fluorine atom and a hydroxyl group. Fluorine’s small size and high electronegativity often improve metabolic stability and membrane permeability, while the hydroxyl group may facilitate hydrogen bonding with targets .

Heterocyclic Ring Modifications

  • Benzimidazole Analogs: N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives () replace benzoxazole with benzimidazole.
  • Sulfonamide Derivatives: N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide () substitutes the benzamide’s phenyl group with a sulfonamide-linked oxazole.

Yield Optimization

Microwave synthesis consistently improves yields (e.g., 97% for compound 3d in vs. 91% via reflux), advocating for its adoption in scaling benzamide derivatives .

Molecular Properties

Compound Molecular Weight Key Substituents Potential Applications
Main Compound 348.42 5-methyl-benzoxazole Anticancer (inferred)
Chloro-Substituted Analog () 376.84 Cl, 3-methyl-benzamide Not specified
Sulfonamide Derivative () 372.41 Sulfonamide, oxazole EGFR inhibition

Biological Activity

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide (CAS No. 352649-33-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant case studies.

Molecular Formula: C25H24N2O3
Molecular Weight: 400.46966 g/mol
CAS Number: 352649-33-3

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In a study examining 41 compounds related to benzoxazole, it was found that while the overall antibacterial potential was limited, certain derivatives showed selective activity against Gram-positive bacteria, particularly Bacillus subtilis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis32 µg/mL
Compound BStaphylococcus aureus16 µg/mL
This compoundE. coli (not active)N/A

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For instance, compounds similar to this compound have shown significant activity against breast cancer cells (MCF-7 and MDA-MB-231), lung cancer cells (A549), and liver cancer cells (HepG2) .

Table 2: Cytotoxicity of Benzoxazole Derivatives on Cancer Cell Lines

Cell LineCompound TestedIC50 (µM)
MCF-7This compound15
A549Compound C22
HepG2Compound D10

Antiviral Activity

The antiviral potential of benzamide derivatives has also been explored. A study highlighted the effectiveness of certain benzamide compounds against viral infections, suggesting that structural modifications can enhance their antiviral properties . The mechanism often involves binding to viral capsids or inhibiting viral replication.

Case Study: Antiviral Mechanism Against Coxsackie Virus A9

In a recent study analyzing the antiviral mechanisms of N-phenyl benzamides, it was found that these compounds could inhibit the replication of Coxsackie Virus A9 by targeting specific viral proteins . This suggests potential therapeutic applications for similar compounds in treating viral infections.

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